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A Comparative Analysis of Ethyl Caprate
Production in Various Yeast Strains
For researchers and professionals in the fields of biotechnology and food science, the selection

of an optimal yeast strain for the production of specific flavor compounds is a critical step. Ethyl
caprate, a key ester contributing fruity and wine-like aromas, is of particular interest. This guide

provides a quantitative comparison of ethyl caprate production across different yeast strains,

supported by experimental data and detailed methodologies.

Quantitative Production of Ethyl Caprate
The production of ethyl caprate varies significantly among different yeast species and even

between strains of the same species. Genetic modifications and optimization of fermentation

conditions can further enhance yields. The following table summarizes ethyl caprate
production in several notable yeast strains based on recent studies.
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Yeast Strain
Parent
Strain/Origi
n

Key Genetic
Modificatio
ns/Selectio
n Method

Fermentatio
n Medium

Ethyl
Caprate
Titer

Reference

Clavispora

lusitaniae

YX3307

Isolated from

Daqu

Natural

isolate,

fermentation

optimization

Sorghum

hydrolysate

medium

(SHM)

62.0 mg/L [1][2]

Saccharomyc

es cerevisiae

(Novel Sake

Yeast)

Sake Yeast

Carbon-ion

beam

irradiation

mutagenesis

Not specified

7.4 ppm

(approx. 7.4

mg/L)

[3]

Saccharomyc

es cerevisiae

(Parental

Sake Yeast)

Sake Yeast Wild Type Not specified

1.6 ppm

(approx. 1.6

mg/L)

[3]

Saccharomyc

es cerevisiae

hec2 mutant

S. cerevisiae

hia1

Cerulenin-

resistant

mutant,

further

mutation

Not specified

Enhanced

productivity

(exact value

not provided)

[4]

Saccharomyc

es cerevisiae

YH-2–34 with

EHT1

overexpressi

on

Wild Type

Adaptive

laboratory

evolution and

EHT1

overexpressi

on

Sake

fermentation
7.40 mg/L [5]

Saccharomyc

es cerevisiae

YH-2–34

Wild Type

Adaptive

laboratory

evolution

(cerulenin

resistance)

Not specified

Increased

caproic acid

production

(4.13x)

[5]

Saccharomyc

es cerevisiae

Not specified Optimization

of

Not specified 21.98 mg/L [6]
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(Optimized

Fermentation

)

fermentation

conditions

Experimental Protocols
The methodologies employed in the cited studies provide a framework for the screening and

quantitative analysis of ethyl caprate-producing yeast strains.

Yeast Strain Isolation and Identification
Isolation: Yeast strains can be isolated from various sources, such as Daqu (a traditional

Chinese fermentation starter), by plating on a suitable medium like Yeast Extract Peptone

Dextrose (YPD) agar.[1][2]

Identification: Promising isolates are identified based on morphological, physiological, and

biochemical characteristics. Molecular identification is performed by sequencing the 26S

rDNA D1/D2 domain.[1][2]

Fermentation for Ethyl Caprate Production
Pre-culture: Yeast cells are typically activated from frozen stocks by culturing in a liquid

medium such as YPD at 28°C for 24 hours.[1][7]

Fermentation Medium: A common medium for screening is Sorghum Hydrolysate Medium

(SHM). The initial cell density is adjusted to approximately 1 × 10^6 cells/mL.[1][7]

Culture Conditions: Fermentation is carried out at a controlled temperature (e.g., 28°C) with

shaking (e.g., 180 rpm) for a specified period (e.g., 24 hours).[1][7]

Precursor Addition: To enhance ethyl caprate production, precursors such as ethanol (e.g.,

4% v/v) and caproic acid (e.g., 0.02% v/v) are added to the culture, followed by further

incubation.[1][7]

Optimized Fermentation: For a strain like Clavispora lusitaniae YX3307, optimal conditions

involved an inoculum size of 7.5% (v/v), a seed cell age of 30 hours, an initial pH of 6.0 in

SHM with a sugar content of 10 Brix. The culture was incubated at 28°C with shaking for 32
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hours, followed by the addition of 10% (v/v) ethanol and 0.04% (v/v) caproic acid at 32 and

40 hours, respectively, and then static culture at 20°C until 72 hours.[1][2]

Quantification of Ethyl Caprate
Sample Preparation: After fermentation, the culture broth is centrifuged to separate the

supernatant. The supernatant is then mixed with an equal volume of a solvent like n-heptane

for extraction of ethyl caprate. The organic phase is collected and dried, often using

anhydrous sodium sulfite.[1][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted samples are

analyzed by GC-MS. A standard curve is generated using a serial dilution of a pure ethyl
caprate standard to quantify the concentration in the samples.[1][6][7]

Typical GC-MS conditions: An initial oven temperature of 50°C for 2 minutes, ramped to

180°C, and then to 230°C.[1][7]

Visualizing the Process
To better understand the biological and experimental processes, the following diagrams

illustrate the key metabolic pathway for ethyl caprate synthesis and a typical experimental

workflow.
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Caption: Metabolic pathways for ethyl caprate synthesis in yeast.
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Caption: Experimental workflow for yeast strain selection and optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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